3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine
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Overview
Description
3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is a heterocyclic compound that features a pyrazolo[5,1-c][1,2,4]triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It has been investigated for its use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A precursor in the synthesis of the target compound, known for its use in various pharmaceutical applications.
1H-Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Uniqueness
3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ethoxy groups allows for diverse chemical modifications, making it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C8H14N6O |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-6-ethoxy-5H-pyrazolo[5,1-c][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C8H14N6O/c1-2-15-8-6(10)7-12-11-5(3-4-9)14(7)13-8/h13H,2-4,9-10H2,1H3 |
InChI Key |
MVYAQOVVKBJKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=NN=C(N2N1)CCN)N |
Origin of Product |
United States |
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